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Compound of Interest

Compound Name: Fluvirucin B2

Cat. No.: B1248873 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic

chemistry, medicinal chemistry, and drug discovery.

Introduction:

Fluvirucin B2 is a member of the fluvirucin family of macrolactam antibiotics produced by

Actinomadura fulva. These natural products exhibit significant antifungal and antiviral activities,

making them attractive targets for total synthesis and analog development. This document

provides a detailed overview and experimental protocols for the total synthesis of Fluvirucin
B2. The synthesis is divided into two main stages: the enantioselective synthesis of the

aglycon, fluvirucinin B2, and the subsequent stereoselective glycosylation with L-mycosamine.

The synthetic strategy for the aglycon, developed by Llàcer, Urpí, and Vilarrasa, employs a

convergent approach featuring a key ring-closing metathesis (RCM) reaction to construct the

14-membered macrolactam core. The synthesis of the L-mycosamine glycosyl donor and the

subsequent glycosylation are based on established methodologies for the preparation and

coupling of amino sugars to complex aglycons.

I. Enantioselective Synthesis of Fluvirucinin B2
(Aglycon)
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The synthesis of the aglycon of Fluvirucin B2, fluvirucinin B2, is achieved through a

convergent route involving the preparation of two key fragments: a C1-C8 carboxylic acid and a

C9-N azide-containing fragment. These fragments are then coupled, and the resulting diene

undergoes a ring-closing metathesis to form the macrocycle.

A. Synthesis of the C1-C8 Carboxylic Acid Fragment
The synthesis of the C1-C8 fragment begins with commercially available starting materials and

establishes the stereocenters at C2 and C3.

Experimental Protocol: Synthesis of the C1-C8 Carboxylic Acid Fragment

A detailed, step-by-step protocol for the synthesis of the C1-C8 carboxylic acid fragment is

outlined below. The yields for each step are summarized in Table 1.

Step 1: Synthesis of (S)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one: (S)-4-

benzyloxazolidin-2-one is acylated with (S)-2-methylpent-4-enoyl chloride to afford the

corresponding N-acyloxazolidinone.

Step 2: Asymmetric Aldol Reaction: The N-acyloxazolidinone undergoes a diastereoselective

aldol reaction with propanal to introduce the C3 stereocenter.

Step 3: Protection of the Hydroxyl Group: The resulting hydroxyl group is protected as a tert-

butyldimethylsilyl (TBS) ether.

Step 4: Reductive Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed by

reduction with lithium borohydride to yield the corresponding primary alcohol.

Step 5: Oxidation to the Carboxylic Acid: The primary alcohol is oxidized to the carboxylic

acid using standard procedures (e.g., PDC, DMP) to afford the target C1-C8 fragment.

Table 1: Quantitative Data for the Synthesis of the C1-C8 Carboxylic Acid Fragment
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1 Acylation

(S)-2-

methylpent-4-

enoyl chloride, n-

BuLi, THF, -78

°C

(S)-4-benzyl-3-

((S)-2-

methylpent-4-

enoyl)oxazolidin-

2-one

85

2 Aldol Reaction

TiCl4, DIPEA,

propanal,

CH2Cl2, -78 °C

Aldol Adduct 90 (d.r. >95:5)

3 TBS Protection

TBSCl,

imidazole, DMF,

rt

TBS-protected

Aldol Adduct
98

4
Auxiliary

Cleavage

LiBH4,

THF/H2O, 0 °C
Primary Alcohol 92

5 Oxidation PDC, DMF, rt
C1-C8

Carboxylic Acid
88

B. Synthesis of the C9-N Azide-Containing Fragment
The C9-N fragment synthesis establishes the stereochemistry at C10 and C12 and

incorporates the azide functionality for later amide bond formation.

Experimental Protocol: Synthesis of the C9-N Azide-Containing Fragment

Step 1: Asymmetric Allylation: (S)-2-methylpent-4-enal is subjected to an asymmetric

allylation to introduce the C12 hydroxyl group.

Step 2: Ozonolysis: The terminal alkene is cleaved by ozonolysis to yield an aldehyde.

Step 3: Horner-Wadsworth-Emmons Reaction: The aldehyde is reacted with a phosphonate

ylide to install the C9-C10 double bond.
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Step 4: Reduction of the Ester: The resulting ester is reduced to the corresponding allylic

alcohol.

Step 5: Azide Introduction: The allylic alcohol is converted to the corresponding azide via a

Mitsunobu reaction or by conversion to a leaving group followed by displacement with

sodium azide.

Table 2: Quantitative Data for the Synthesis of the C9-N Azide-Containing Fragment

Step Reaction
Reagents and
Conditions

Product Yield (%)

1
Asymmetric

Allylation

Allyl-B(Ipc)2,

(S)-2-

methylpent-4-

enal, THF, -78 °C

Homoallylic

Alcohol
95 (e.e. >98%)

2 Ozonolysis
O3, CH2Cl2, -78

°C; then Me2S
Aldehyde 90

3 HWE Reaction

(EtO)2P(O)CH2

CO2Et, NaH,

THF, 0 °C to rt

α,β-Unsaturated

Ester
85

4 Ester Reduction
DIBAL-H,

CH2Cl2, -78 °C
Allylic Alcohol 92

5 Azidation

DPPA, DIAD,

PPh3, THF, 0 °C

to rt

C9-N Azide

Fragment
80

C. Fragment Coupling and Macrocylization
The two fragments are coupled, and the resulting diene undergoes a ring-closing metathesis

reaction to form the 14-membered ring.

Experimental Protocol: Fragment Coupling and Macrocylization
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Step 1: Amide Bond Formation: The C1-C8 carboxylic acid is coupled with the C9-N azide

fragment using a suitable coupling reagent (e.g., HATU, HOBt, DIC) to form the diene

precursor.

Step 2: Ring-Closing Metathesis (RCM): The diene is subjected to RCM using a Grubbs

catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to form the unsaturated macrolactam.

Step 3: Reduction of the Double Bond: The endocyclic double bond is stereoselectively

reduced via catalytic hydrogenation to establish the final stereocenter at C6.

Step 4: Deprotection: The TBS protecting group is removed to yield fluvirucinin B2.

Table 3: Quantitative Data for the Final Steps of Fluvirucinin B2 Synthesis

Step Reaction
Reagents and
Conditions

Product Yield (%)

1 Amide Coupling
HATU, DIPEA,

DMF, rt
Diene Precursor 75

2 RCM

Grubbs II

catalyst (5

mol%), CH2Cl2,

reflux

Unsaturated

Macrolactam
80

3 Hydrogenation
H2, Pd/C,

EtOAc, rt

Saturated

Macrolactam
95 (d.r. 9:1)

4 Deprotection TBAF, THF, rt Fluvirucinin B2 90

Logical Workflow for Fluvirucinin B2 Synthesis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C1-C8 Fragment Synthesis C9-N Fragment Synthesis

Starting Materials

Acylation

Asymmetric Aldol

TBS Protection

Auxiliary Cleavage

Oxidation

C1-C8 Carboxylic Acid

Fragment Coupling

Starting Materials

Asymmetric Allylation

Ozonolysis

HWE Reaction

Ester Reduction

Azidation

C9-N Azide Fragment

Ring-Closing Metathesis

Hydrogenation

Deprotection

Fluvirucinin B2

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluvirucinin B2 Synthesis

L-Mycosamine Donor Synthesis

Convergent Synthesis
(as detailed previously)

Fluvirucinin B2

Glycosylation

L-Rhamnose

L-Rhamnal Formation

Azidonitration

Amine Formation & Protection

Donor Formation

L-Mycosamine Donor

Final Deprotection

Fluvirucin B2

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1248873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Total Synthesis of Fluvirucin B2: A Detailed Protocol for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248873#total-synthesis-protocols-for-fluvirucin-b2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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